ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with a pyridine ring and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid derivative.
5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-methanol: The alcohol derivative.
1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate: The non-chlorinated ester derivative.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
1269293-03-9 |
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Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
ethyl 5-chloro-1-pyridin-4-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h3-7H,2H2,1H3 |
InChI Key |
SLTXKUPLWPUBTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=NC=C2)Cl |
Origin of Product |
United States |
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